4-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine
Description
4-[1-(3,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole core linked to a substituted pyrrole ring. The pyrrole moiety is functionalized with a 3,4-dichlorophenyl group and methyl substituents at the 2- and 5-positions, while the thiazole ring bears an amine group at the 2-position.
For instance, the Paal–Knorr reaction, which employs α-diketones and amines to form pyrrole rings, is a plausible route for constructing the dimethylpyrrole subunit . Characterization typically involves IR, $ ^1 \text{H} $-NMR, $ ^{13} \text{C} $-NMR, and mass spectrometry, as demonstrated for related thiazole and oxadiazole derivatives .
Properties
Molecular Formula |
C15H13Cl2N3S |
|---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
4-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H13Cl2N3S/c1-8-5-11(14-7-21-15(18)19-14)9(2)20(8)10-3-4-12(16)13(17)6-10/h3-7H,1-2H3,(H2,18,19) |
InChI Key |
SPMHUFMDOBXEMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)Cl)Cl)C)C3=CSC(=N3)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Detailed Reaction Mechanisms
Paal-Knorr Pyrrole Synthesis
- The diketone precursor undergoes nucleophilic attack by the amine (3,4-dichloroaniline derivative).
- Cyclization occurs with dehydration to form the pyrrole ring.
- The 2,5-dimethyl substitution arises from the diketone structure.
Thiazole Ring Formation via Hantzsch Method
- The sulfur atom of thiourea attacks the electrophilic α-carbon of the halocarbonyl intermediate.
- An intermediate forms, which undergoes intramolecular cyclization.
- Dehydration leads to the aromatic thiazole ring with an amino group at position 2.
These mechanisms are well-established and have been adapted for various substituted thiazole derivatives.
Research Findings and Optimization
- The synthesis benefits from solvent choice, temperature control, and reagent purity to optimize yields.
- Microwave-assisted synthesis has been reported to reduce reaction times for the cyclization steps significantly.
- Green chemistry approaches, such as copper-catalyzed oxidative cyclization using molecular oxygen, have been explored to improve environmental sustainability.
- Structural modifications on the pyrrole or thiazole rings can be achieved by varying the starting amines or thioamide derivatives, allowing structure-activity relationship studies in medicinal chemistry.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential antimicrobial and antifungal properties.
Medicine: It is investigated for its potential anticancer and antiviral activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Electron-Withdrawing vs. In contrast, the 4-methoxyphenyl group in JL-7841 may improve aqueous solubility due to the electron-donating methoxy substituent .
- Heterocyclic Core Variations : Replacing thiazole with oxadiazole (as in ) alters electronic density and hydrogen-bonding capacity, impacting pharmacological profiles. Oxadiazoles are often explored for high-energy materials or antimicrobial activity , whereas thiazoles are more commonly associated with CNS-targeted drugs .
Biological Activity
4-[1-(3,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, structure-activity relationship (SAR), and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 338.25 g/mol. The presence of a thiazole ring combined with a pyrrole derivative contributes to its biological activity. The 3,4-dichlorophenyl substituent is crucial for enhancing its pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C15H13Cl2N3S |
| Molecular Weight | 338.25 g/mol |
| CAS Number | 733030-76-7 |
Anticancer Activity
Recent studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The IC50 values observed were comparable to established chemotherapeutic agents.
- Case Study : A study evaluating the cytotoxicity of thiazole derivatives revealed that compounds structurally similar to this compound demonstrated an IC50 range of 5.36 µg/mL to 10.10 µg/mL against MCF-7 cells . This suggests that structural modifications can enhance activity.
The anticancer effects are primarily attributed to the induction of apoptosis in cancer cells. Mechanistic studies suggest that the compound may interact with cellular pathways involved in apoptosis regulation, including the Bcl-2 family proteins.
- Research Findings : Molecular docking studies have indicated that the compound binds effectively to Bcl-2 protein, disrupting its anti-apoptotic function and promoting cell death in cancerous cells .
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of specific substituents on the thiazole and pyrrole rings for enhancing biological activity. The presence of electron-withdrawing groups like chlorine significantly boosts potency.
| Substituent | Effect on Activity |
|---|---|
| 3,4-Dichlorophenyl | Increases cytotoxicity |
| Dimethyl groups | Enhances solubility |
| Thiazole ring | Essential for activity |
Comparative Analysis with Related Compounds
In comparison to other thiazole derivatives, this compound shows superior anticancer activity due to its unique structural features. For example:
| Compound Name | IC50 (µg/mL) | Cancer Cell Line |
|---|---|---|
| This compound | ~5.36 | MCF-7 |
| Thiazole Derivative A | ~10.10 | HepG2 |
| Thiazole Derivative B | ~15.00 | MCF-7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
